2-{3-NITRO-5-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}ACETAMIDE
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Overview
Description
2-{3-NITRO-5-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}ACETAMIDE is a complex organic compound that features a combination of nitro, phenyl, tetrazole, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-NITRO-5-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}ACETAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques would ensure consistent quality and adherence to regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-{3-NITRO-5-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and tetrazole groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas, palladium on carbon). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl or tetrazole rings .
Scientific Research Applications
2-{3-NITRO-5-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of 2-{3-NITRO-5-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}ACETAMIDE is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro, phenyl, tetrazole, and triazole groups may contribute to its binding affinity and specificity, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-{3-NITRO-5-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}ACETAMIDE: Unique due to the combination of nitro, phenyl, tetrazole, and triazole groups.
This compound: Similar structure but with different substituents on the phenyl or tetrazole rings
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[3-nitro-5-(1-phenyltetrazol-5-yl)sulfanyl-1,2,4-triazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N9O3S/c12-8(21)6-18-10(13-9(15-18)20(22)23)24-11-14-16-17-19(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKLWGUYTKWSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=NC(=NN3CC(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N9O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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